molecular formula C26H46N4O12 B2556578 methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate;oxalic acid CAS No. 1788043-91-3

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate;oxalic acid

Cat. No.: B2556578
CAS No.: 1788043-91-3
M. Wt: 606.67
InChI Key: GMQWYNXNWCXKQY-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate;oxalic acid is a chemical compound with the molecular formula C12H22N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resulting product is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The piperidine ring can interact with biological targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate is unique due to its specific structure, which includes both a piperidine ring and a Boc protecting group. This combination allows for selective reactions and provides stability under various conditions, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H22N2O4.C2H2O4/c2*1-11(2,3)18-10(16)14-12(9(15)17-4)5-7-13-8-6-12;3-1(4)2(5)6/h2*13H,5-8H2,1-4H3,(H,14,16);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQWYNXNWCXKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)OC.CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46N4O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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